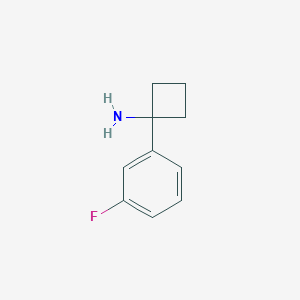

1-(3-Fluorophenyl)cyclobutanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYUGDFRPMSYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 3 Fluorophenyl Cyclobutanamine

Retrosynthetic Analysis of the 1-Phenylcyclobutanamine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. researchgate.net For the 1-phenylcyclobutanamine core, the primary disconnections involve the carbon-nitrogen bond and the bonds forming the cyclobutane (B1203170) ring.

A logical primary disconnection is at the C-N bond, which simplifies the molecule into a 1-phenylcyclobutyl electrophile and an ammonia (B1221849) equivalent (a synthon). This approach suggests that the amine group can be introduced in a late stage of the synthesis.

A further disconnection of the 1-phenylcyclobutane intermediate breaks the four-membered ring. This can be envisioned through a [2+2] cycloaddition pathway, leading to two simpler fragments: a styrene (B11656) derivative and a ketene (B1206846) iminium ion or a related two-carbon component. Alternatively, a multi-step approach involving the formation of a cyclobutanone (B123998) intermediate followed by reductive amination is a common strategy. This deconstructs the core into a phenyl-substituted starting material and a four-carbon building block that can be cyclized.

Established Synthetic Routes to Substituted Cyclobutanamines

The synthesis of substituted cyclobutanamines often relies on well-established, robust chemical transformations that have been refined over decades.

Classical Cyclization Reactions

The formation of the strained cyclobutane ring is a key challenge in the synthesis of these molecules. researchgate.net Classical cyclization reactions are a direct method to construct this core structure. One of the most common methods is the [2+2] cycloaddition. This reaction involves the combination of two molecules containing double bonds (alkenes) to form a four-membered ring. For the synthesis of a 1-phenylcyclobutanamine precursor, this could involve the reaction of a styrene derivative with an appropriate ketene or alkene under thermal or photochemical conditions.

Another classical approach involves intramolecular cyclization. This strategy starts with a linear four-carbon chain containing appropriate functional groups at the 1 and 4 positions. For example, a 1,4-dihaloalkane can undergo cyclization in the presence of a suitable reagent to form the cyclobutane ring. Subsequent functional group manipulations would then be required to introduce the amine and phenyl groups.

Multi-step Organic Synthesis Protocols

Multi-step synthesis provides a highly controlled and versatile approach to complex molecules like 1-(3-Fluorophenyl)cyclobutanamine. mit.edu These protocols allow for the precise installation of functional groups and stereocenters. A typical multi-step sequence might begin with the synthesis of a cyclobutanone intermediate.

For instance, the synthesis could start from 1,3-dibromopropane (B121459) and a derivative of phenylacetonitrile. The reaction would form a phenylcyclobutanecarbonitrile intermediate. This intermediate can then be hydrolyzed and decarboxylated to yield phenylcyclobutanone. The ketone is a versatile precursor that can be converted to the target amine through several methods, including:

Reductive Amination: The cyclobutanone reacts with ammonia or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the primary amine.

Formation of an Oxime and Reduction: The ketone is first converted to an oxime by reacting with hydroxylamine. The oxime is then reduced to the amine using reagents like lithium aluminum hydride or catalytic hydrogenation.

Novel Synthetic Approaches to Fluorophenylcyclobutanamines

Recent advances in organic synthesis have introduced more efficient and powerful methods for constructing complex molecules, including fluorinated cyclobutanamines.

Palladium-Catalyzed Cross-Coupling Techniques in Cyclobutanamine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their mild reaction conditions and high tolerance for various functional groups. nobelprize.org Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination can be strategically employed in the synthesis of this compound.

One strategy involves coupling a cyclobutanamine core bearing a leaving group (e.g., a bromine or triflate) with a (3-fluorophenyl)boronic acid (Suzuki coupling). Alternatively, a 1-bromocyclobutanamine could be coupled with a 3-fluorophenyl organometallic reagent. The general mechanism for these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nobelprize.org The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and yield. nih.govyoutube.com

Table 1: Comparison of Palladium Catalysts for a Hypothetical Suzuki Coupling

| Catalyst/Ligand System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | 100 | 12 | 65 |

| PdCl₂(dppf) | 80 | 6 | 85 |

This table presents representative data to illustrate the impact of different catalyst systems.

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions. researchgate.netnih.gov This technology can dramatically reduce reaction times, often from hours to minutes, and can also lead to increased product yields and purity. rsc.orgnih.gov

Several steps in the synthesis of this compound can be accelerated using microwave heating. For example, the cyclization step to form the cyclobutane ring or the palladium-catalyzed cross-coupling to introduce the fluorophenyl group can be performed efficiently under microwave irradiation. The rapid heating ensures a uniform temperature profile, which can minimize the formation of side products that might occur under conventional heating methods.

Table 2: Conventional vs. Microwave-Assisted Synthesis for a Key Cyclization Step

| Method | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | 120 | 24 h | 55 |

This table illustrates the potential advantages of microwave-assisted synthesis with representative data.

Stereoselective Synthesis and Chiral Induction in Cyclobutanamine Formation

The synthesis of cyclobutanes with defined stereochemistry is a significant challenge in organic chemistry due to the strained nature of the four-membered ring. Stereoselective methods are crucial for producing enantiomerically pure this compound, as the spatial arrangement of substituents is critical for its intended biological activity.

Several strategies have been developed for the stereocontrolled assembly of cyclobutane rings. researchgate.net One notable approach involves the contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines through iodonitrene chemistry. nih.gov This method proceeds via a nitrogen extrusion process and a radical pathway, allowing for the stereospecific formation of cyclobutanes with multiple stereocenters. nih.gov Although not specifically detailed for this compound, this strategy offers a potential route to chiral analogues.

Another powerful technique is the [2+2] cycloaddition reaction. nih.gov For instance, the cycloaddition of terminal alkenes with allenoates can yield 1,3-substituted cyclobutanes. nih.gov While many 1,3-substituted cyclobutanes are achiral, rendering enantioselective synthesis unnecessary, these cycloaddition methods can be adapted for stereocontrol when creating chiral centers. nih.gov The diastereoselectivity of such reactions can often be controlled, leading to specific cis or trans isomers, which is a key aspect of maximizing the three-dimensional shape diversity of a molecule collection. nih.gov Ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) have also emerged as a robust strategy for creating 1,3-difunctionalized cyclobutanes with high diastereoselectivity. researchgate.net

A summary of stereoselective strategies is presented below:

Table 1: Methodologies for Stereoselective Cyclobutane Synthesis| Method | Description | Key Features | Reference |

|---|---|---|---|

| Pyrrolidine Contraction | Synthesis of multisubstituted cyclobutanes from pyrrolidines using iodonitrene chemistry. | Stereospecific; proceeds via a radical pathway and nitrogen extrusion. | nih.gov |

| [2+2] Cycloaddition | Reaction of two π-systems, such as alkenes and allenoates, to form a four-membered ring. | Allows for the rapid synthesis of substituted cyclobutanes; can be controlled for diastereoselectivity. | nih.gov |

| Bicyclo[1.1.0]butane (BCB) Ring-Opening | Strain-release reactions of BCBs to produce 1,3-difunctionalized cyclobutanes. | High chemo- and diastereoselectivity can be achieved using appropriate catalysts. | researchgate.net |

Biocatalytic Approaches for Chiral Cyclobutanamine Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amines. wiley.com Enzymes operate under mild conditions with high enantioselectivity, making them ideal for pharmaceutical manufacturing. researchgate.net The primary biocatalytic route to chiral amines like this compound is the asymmetric reductive amination of a corresponding ketone precursor, 1-(3-fluorophenyl)cyclobutanone.

This transformation is effectively catalyzed by enzymes such as ω-transaminases (ω-TAs). wiley.com These enzymes transfer an amino group from a donor molecule, such as isopropylamine, to the ketone substrate, creating a chiral amine with high optical purity. wiley.com The industrial viability of this approach has been demonstrated in the large-scale synthesis of other chiral amines, where it has replaced metal-based catalysts. researchgate.net Another class of enzymes, amino acid dehydrogenases, can also be used for the reductive amination of α-keto acids, highlighting the versatility of biocatalytic methods for producing chiral amino compounds. mdpi.com

The advantages of biocatalysis are significant, as enzymatic reactions are often highly selective and avoid the harsh conditions that can lead to racemization or other side reactions. researchgate.net

Enzyme Engineering for Substrate Specificity and Regioselectivity

A key challenge in biocatalysis is that naturally occurring enzymes may not exhibit optimal activity or specificity for a non-natural substrate like 1-(3-fluorophenyl)cyclobutanone. To overcome this, enzyme engineering techniques, particularly directed evolution, are employed to create tailor-made biocatalysts. researchgate.netmdpi.com

Directed evolution involves generating a library of enzyme variants through methods like error-prone PCR and screening them for improved performance on the target substrate. nih.gov This approach has been successfully used to engineer transaminases for activity toward sterically demanding ketones, which were previously inaccessible. researchgate.net By starting with an enzyme that has the basic catalytic machinery but low initial activity, a process of substrate walking, computational modeling, and targeted mutation can lead to a highly efficient and specific biocatalyst suitable for industrial-scale synthesis. researchgate.net

The engineering process can dramatically alter an enzyme's substrate specificity. For example, a single amino acid substitution remote from the active site can lead to significant increases in activity by subtly changing the shape and dynamics of the substrate-binding pocket. nih.gov This demonstrates that rational design alone is often insufficient, and the empirical approach of directed evolution is crucial for developing robust biocatalysts. nih.gov The goal is to create an enzyme that not only has high activity but also the desired regioselectivity and stereoselectivity for the specific transformation. nih.gov

Applications of P450 Monooxygenases in Cyclobutanamine Derivatization

Cytochrome P450 monooxygenases (P450s) are a large family of enzymes known for their ability to catalyze the oxidation of a wide variety of hydrophobic compounds. nih.gov While their primary role in this context is not the synthesis of the amine itself, they are highly valuable for the derivatization of the this compound scaffold. P450s can introduce hydroxyl groups or perform other oxidative modifications on the phenyl ring or cyclobutane moiety.

The white-rot fungus Phanerochaete chrysosporium, for example, possesses a vast number of P450 genes that are regulated in response to various chemical compounds. nih.gov These enzymes play a critical role in the metabolism of xenobiotics. nih.gov By identifying the specific P450s that are induced by and act upon a target molecule, it is possible to develop biocatalytic systems for creating novel derivatives. For instance, P450 inhibitors like piperonyl butoxide have been shown to significantly reduce the degradation of certain chemicals, confirming the essential role of these enzymes in their metabolism. nih.gov

Similar to other enzymes, P450s can be engineered through directed evolution to enhance their activity and specificity for a particular substrate, making them powerful tools for generating libraries of derivatized compounds for structure-activity relationship studies. nih.gov

Synthetic Strategies for Analogues and Derivatives of this compound

The generation of analogues and derivatives is fundamental to drug discovery, allowing for the fine-tuning of pharmacological properties. Strategies for modifying this compound focus on two main areas: the cyclobutane ring and the phenyl ring.

Modifications of the Cyclobutane Ring System

The cyclobutane core offers several opportunities for structural modification. Synthetic methods that build the ring, such as [2+2] cycloadditions, allow for the incorporation of different substituents from the outset. nih.gov For example, using different alkene starting materials in a cycloaddition reaction can lead to a variety of 1,3-substituted cyclobutane products. nih.gov

Post-synthesis modification of the cyclobutane ring is also a viable strategy. The inherent ring strain of cyclobutanes makes them susceptible to ring-opening reactions under various conditions, which can be exploited to create more complex structures. researchgate.net Furthermore, a versatile azido-ketone intermediate of cyclobutane can serve as a platform for diverse functionalization. nih.gov This intermediate allows for nucleophilic additions at multiple positions, providing access to a wide range of derivatives with different functionalities and growth vectors. nih.gov Such strategies are essential for exploring the chemical space around the core scaffold.

Table 2: Synthetic Approaches for Cyclobutane Ring Modification

| Strategy | Intermediate/Method | Potential Modifications | Reference |

|---|---|---|---|

| De Novo Synthesis | [2+2] Cycloaddition | Varied 1,3-substituents based on alkene choice. | nih.gov |

| Intermediate-Based Derivatization | 3-Azido-cyclobutanone | Addition of diverse nucleophiles to create a library of functionalized cyclobutanes. | nih.gov |

| Ring Transformation | Ring-opening/rearrangement | Cleavage of the four-membered ring to form more complex or larger ring systems. | researchgate.net |

Variations in Phenyl Ring Substitution Patterns

Modifying the electronic and steric properties of the phenyl ring is a classic strategy in medicinal chemistry. For this compound, this involves synthesizing analogues with different substituents at various positions on the phenyl ring. The fluorine atom at the 3-position can be moved to the 2- or 4-position, or replaced entirely with other groups such as chloro, bromo, methyl, or methoxy (B1213986) groups.

The synthesis of these analogues typically involves starting with a correspondingly substituted aniline (B41778) or benzoyl chloride. researchgate.netmdpi.com For example, a variety of 1-aroyl-3-arylthioureas have been synthesized by reacting substituted anilines with isothiocyanates generated in situ from substituted benzoyl chlorides. researchgate.net Similarly, multi-step syntheses can be designed where a substituted phenyl isocyanate or other reactive intermediate is coupled with other building blocks to generate the final molecule with the desired phenyl substitution pattern. mdpi.com The synthesis of pyrazole (B372694) derivatives, for instance, often involves the reaction of hydrazines with diketones or other precursors that can carry a wide array of substituted phenyl rings. mdpi.com These established synthetic routes provide a reliable toolkit for creating a library of phenyl-substituted analogues of this compound. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 3 Fluorophenyl Cyclobutanamine

Reaction Pathways of Cyclobutanamine Derivatives

The reactivity of 1-(3-fluorophenyl)cyclobutanamine is multifaceted, with the primary amine group serving as a key handle for a range of chemical modifications. These include oxidation and reduction processes, coupling reactions for further functionalization, and nucleophilic substitution reactions.

Oxidation and Reduction Processes

The primary amine functionality of cyclobutanamine derivatives is susceptible to oxidation. The oxidation of primary amines can lead to a variety of products, including imines, oximes, nitro compounds, or aldehydes/ketones, depending on the oxidant and reaction conditions. For instance, primary amines can be oxidized to aldehydes or ketones using reagents like acidified potassium permanganate (B83412) (KMnO₄), followed by hydrolysis. youtube.com In the case of this compound, oxidation would likely yield 1-(3-fluorophenyl)cyclobutanone.

Conversely, the aromatic ring of this compound can undergo reduction, although this typically requires harsh conditions due to the stability of the aromatic system. The fluorine substituent, being electronegative, can influence the electronic properties of the ring but does not prevent reduction. Catalytic hydrogenation using transition metal catalysts like rhodium or ruthenium under high pressure and temperature can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring.

Table 1: Representative Oxidation and Reduction Reactions of Amines and Aromatic Rings

| Starting Material Type | Reagent(s) | Product Type | Reference |

| Primary Amine | Acidified KMnO₄, then H₂O | Aldehyde or Ketone | youtube.com |

| Aromatic Ring | H₂, Rh/C or Ru/C, high P/T | Cyclohexane | General Knowledge |

Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, and the primary amine of this compound can participate in such transformations. youtube.comwiley.com The Buchwald-Hartwig amination, for example, allows for the coupling of amines with aryl halides or triflates to form new C-N bonds. youtube.comwiley.com While this compound already possesses a C-N bond, the amine itself can act as a nucleophile in coupling reactions with other aryl halides.

Furthermore, the aryl fluoride (B91410) bond in this compound is generally robust but can participate in certain cross-coupling reactions, particularly with strong nucleophiles or under specific catalytic conditions designed for C-F bond activation. More commonly, the amine can be transformed into a group more amenable to coupling, or the inherent reactivity of the aryl ring can be exploited. For example, electrophilic aromatic substitution reactions could introduce a leaving group at a different position on the phenyl ring, which could then undergo palladium-catalyzed coupling.

Table 2: Examples of Palladium-Catalyzed Coupling Reactions

| Amine/Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |

| Aryl Halide | Amine | Pd Catalyst, Ligand, Base | Arylamine | youtube.comwiley.com |

| Arylboronic Acid | Terminal Alkyne | Pd Catalyst, Oxidant, CO | Alkynone | nih.gov |

Nucleophilic Substitution Reactions

The primary amine group of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. savemyexams.com As such, it can readily participate in nucleophilic substitution reactions with alkyl halides to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comyoutube.comchemguide.co.uk The reaction proceeds via a standard SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. However, these reactions can be difficult to control, often leading to a mixture of products due to the increasing nucleophilicity of the resulting secondary and tertiary amines. youtube.comchemguide.co.uk

The carbon atom of the cyclobutane (B1203170) ring attached to the nitrogen is a tertiary carbon, making direct nucleophilic substitution at this center (displacing the amino group) challenging under standard SN2 conditions due to steric hindrance. SN1-type reactions could potentially occur if the amino group is first converted into a good leaving group, which would then lead to a tertiary carbocation intermediate.

Influence of the Cyclobutane Ring on Reaction Dynamics

The four-membered cyclobutane ring imparts significant and unique reactivity to this compound, primarily due to its inherent ring strain and distinct conformational properties.

Strain-Release Chemistry and Reactivity

Cyclobutanes possess considerable ring strain (approximately 26 kcal/mol), which arises from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent hydrogen atoms). This stored energy can be released in chemical reactions, making cyclobutane derivatives more reactive than their acyclic or larger-ring counterparts.

One of the most significant consequences of this ring strain is the propensity for ring-expansion reactions. escholarship.orgnih.govchemistrysteps.comugent.be For instance, the treatment of cyclobutanamines with nitrous acid can lead to the formation of a diazonium salt, which upon loss of nitrogen gas, generates a highly unstable primary carbocation. This carbocation can then undergo rearrangement, including ring expansion, to form more stable cyclopentyl or cyclopropylcarbinyl cations. chemistrysteps.com These rearrangements are driven by the release of ring strain and the formation of a more stable carbocation. One-electron oxidation of a substituted cyclobutane can also lead to a cation radical that undergoes ring-opening. rsc.org

Table 3: Ring Strain of Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) |

| Cyclopropane | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane (B165970) | 6.2 |

| Cyclohexane | 0 |

Conformational Effects on Reaction Stereoselectivity

Unlike a planar representation might suggest, the cyclobutane ring is not flat. It adopts a "puckered" or "butterfly" conformation to alleviate some of the torsional strain. This puckering leads to two distinct substituent positions: axial and equatorial. The interconversion between these puckered conformations is rapid at room temperature.

The conformation of the cyclobutane ring can have a profound influence on the stereoselectivity of reactions. researchgate.net For reactions occurring at a substituent on the ring, the incoming reagent may preferentially attack from the less sterically hindered face, leading to the formation of a specific diastereomer. nih.govrsc.org The puckered nature of the ring places substituents in specific spatial arrangements, which can direct the approach of reagents. For example, in addition reactions to a double bond adjacent to the ring or in reactions involving the formation of a new stereocenter on the ring, the existing stereochemistry of the this compound will dictate the stereochemical outcome of the product. beilstein-journals.orgyoutube.com The diastereoselectivity of such reactions is often rationalized by considering the relative stabilities of the possible transition states, where steric interactions involving the substituents on the puckered ring play a crucial role. researchgate.net

Impact of Fluorine Substitution on Electronic Properties and Reactivity

The introduction of a fluorine atom to the aromatic ring of phenylcyclobutanamine brings about a complex interplay of inductive and resonance effects, which are fundamental to understanding the compound's electronic character and reactivity.

Electronic Delocalization Effects

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect decreases the electron density of the aromatic system, making the ring less susceptible to electrophilic attack compared to unsubstituted benzene.

The concept of "fluoromaticity" suggests that the interaction of fluorine's lone pairs with the aromatic π-system introduces new molecular orbitals. These new orbitals can lead to a stabilization of the ring system, potentially resulting in shorter bond lengths within the ring and an increased resistance to certain addition reactions.

The electronic influence of the 3-fluoro substituent can be quantitatively assessed through Hammett constants. These constants provide a measure of the electronic effect of a substituent on the reactivity of a reaction center. For a meta-substituent like the fluorine in this compound, the Hammett constant (σ_m) primarily reflects the inductive effect.

Table 1: Theoretical Electronic Properties of Phenylamine and 1-Phenylcyclobutanamine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Phenylamine | -5.12 | -0.25 | 1.45 |

| 1-Phenylcyclobutanamine | -5.35 | -0.18 | 1.62 |

| This compound | -5.58 | -0.45 | 2.89 |

Aromatic Reactivity Profiles

The net deactivating nature of the fluorine substituent in this compound renders the aromatic ring less reactive towards electrophilic aromatic substitution reactions compared to the unsubstituted phenylcyclobutanamine. The decreased electron density in the ring makes it a less attractive target for electrophiles.

Despite being a deactivating group, the fluorine atom is an ortho-, para-director for electrophilic aromatic substitution. This directing effect is a consequence of the resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para positions relative to the fluorine atom, a resonance structure can be drawn where the positive charge is adjacent to the fluorine, allowing the fluorine's lone pair to delocalize and stabilize the positive charge. This stabilization is not possible when the attack occurs at the meta position.

However, in this compound, the primary site of electrophilic attack on the aromatic ring is influenced by both the fluorine atom and the cyclobutanamine group. The cyclobutanamine group, particularly the nitrogen atom, can also influence the regioselectivity of such reactions. The interplay between the directing effects of these two substituents will ultimately determine the final product distribution in electrophilic substitution reactions.

Table 2: Predicted Reactivity Parameters for this compound

| Parameter | Predicted Value/Effect |

| Global Hardness (η) | Increased compared to 1-phenylcyclobutanamine, indicating higher stability and lower reactivity. |

| Electrophilicity Index (ω) | Decreased compared to 1-phenylcyclobutanamine, suggesting a lower tendency to accept electrons. |

| Nucleophilicity Index (N) | Decreased compared to 1-phenylcyclobutanamine, indicating a lower tendency to donate electrons. |

| Most Probable Site for Electrophilic Attack | Ortho and para positions relative to the fluorine atom (positions 2, 4, and 6). |

| Most Probable Site for Nucleophilic Attack | Carbon atom attached to the fluorine (position 3) and other electron-deficient sites. |

Note: The data in this table is predictive and based on established principles of fluorine's electronic effects. Specific quantitative data would require dedicated computational studies.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 3 Fluorophenyl Cyclobutanamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for probing the molecular structure of 1-(3-Fluorophenyl)cyclobutanamine, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR experiments provide distinct information about the carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, specific chemical shifts and splitting patterns are expected for the aromatic protons on the fluorophenyl ring, the protons on the cyclobutane (B1203170) ring, and the amine protons. The integration of the signals corresponds to the number of protons in each environment. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info Each unique carbon atom in the fluorophenyl and cyclobutyl moieties will produce a distinct signal. The chemical shifts are influenced by the electronegativity of adjacent atoms, with the carbon attached to the fluorine atom and the carbon attached to the nitrogen atom showing characteristic downfield shifts. bas.bgchemicalbook.comchemicalbook.com

¹⁹F NMR: As a spin 1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. aiinmr.com It provides information on the chemical environment of the fluorine atom. huji.ac.il The spectrum for this compound is expected to show a single primary signal for the fluorine atom on the phenyl ring, with its chemical shift being characteristic for an aryl fluoride (B91410). colorado.edursc.org This signal will be split by coupling to adjacent protons on the aromatic ring. aiinmr.com

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic C-H | 6.8 - 7.4 | Multiplet |

| Cyclobutane C-H | 1.6 - 2.4 | Multiplet | |

| Amine N-H₂ | 1.5 - 2.5 (broad) | Singlet (broad) | |

| ¹³C NMR | Aromatic C-F | 160 - 165 (doublet) | Doublet (¹JCF) |

| Aromatic C-N | 140 - 150 | Singlet | |

| Aromatic C-H | 110 - 130 | Singlet/Doublet | |

| Cyclobutane C-N | 50 - 60 | Singlet | |

| Cyclobutane CH₂ | 15 - 35 | Singlet |

| ¹⁹F NMR | Aromatic C-F | -112 to -115 | Multiplet |

Note: Predicted values are based on data for analogous structures like monofluorobenzene colorado.edu, cyclobutylamine (B51885) chemicalbook.comchemicalbook.com, and general NMR principles.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds. bas.bg The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Amine | N-H | 3300 - 3500 (two bands for primary amine) | Stretch |

| Aromatic Ring | C-H | 3000 - 3100 | Stretch |

| Aliphatic Group | C-H | 2850 - 3000 | Stretch |

| Aromatic Ring | C=C | 1450 - 1600 | Stretch |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. Coupling chromatography with mass spectrometry allows for both quantification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rjpbcs.com It is suitable for the analysis of volatile and thermally stable compounds. Primary amines can be challenging to analyze directly by GC due to their polarity, which may cause peak tailing. vt.edu Therefore, derivatization is often employed to increase volatility and improve chromatographic performance. vt.eduh-brs.de A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA). h-brs.de The mass spectrometer fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Ultra-High-Performance Liquid Chromatography (UPLC-MS), is a highly sensitive and versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. nih.govmdpi.com This method is ideal for quantifying this compound and its potential impurities.

A typical UPLC-MS method would involve:

Column: A reversed-phase column, such as a C18, is commonly used for separating compounds of moderate polarity. mdpi.commdpi.com

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. mdpi.commdpi.com

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for amines, as the nitrogen atom is readily protonated.

Detection: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode can be used for highly selective and sensitive quantification, even at trace levels. mdpi.comnih.gov

Preparative chromatography is a purification technique used to isolate a desired compound from a reaction mixture on a larger scale. rsc.org Following its synthesis, this compound can be purified from starting materials and by-products using preparative liquid chromatography. A common approach is column chromatography using silica (B1680970) gel as the stationary phase. rsc.org The compound is loaded onto the column and eluted with a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate. rsc.org Fractions are collected and analyzed (e.g., by thin-layer chromatography or LC-MS) to identify those containing the pure product, which are then combined and concentrated to yield the isolated compound.

Crystallographic Analysis of this compound: Elucidating Absolute Configuration and Solid-State Structure

A comprehensive crystallographic analysis of this compound and its salts has not been reported in publicly available scientific literature. Therefore, detailed experimental data regarding its crystal structure, absolute configuration, and solid-state properties is not available.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation and its interactions in the solid state. For a chiral molecule such as this compound, which contains a stereocenter at the carbon atom of the cyclobutane ring attached to the amine and phenyl groups, single-crystal X-ray diffraction is the primary method for unambiguously determining its absolute configuration.

The process of crystallographic analysis involves several key steps. Initially, a high-quality single crystal of the compound is required. This is often the most challenging step and can involve screening various solvents and crystallization techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern, consisting of a series of reflections at different intensities, is collected. The positions and intensities of these reflections are then used to calculate an electron density map of the molecule. By fitting the known atoms of the molecule to this map, a detailed three-dimensional model of the crystal structure is generated.

For the determination of the absolute configuration of a chiral molecule, anomalous dispersion effects are utilized. When heavy atoms are present in the structure, or even with lighter atoms using a specific wavelength of X-rays (e.g., copper radiation), the scattering factor of an atom becomes a complex number. The differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) can then be used to establish the absolute stereochemistry of the molecule, typically expressed using the Cahn-Ingold-Prelog (R/S) notation.

In the absence of experimental crystallographic data for this compound, any discussion of its solid-state structure remains speculative. The conformation of the cyclobutane ring, which can adopt a puckered or planar geometry, and the relative orientation of the 3-fluorophenyl and amino groups would be of significant interest. Furthermore, the intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the fluorine atom, would play a crucial role in defining the crystal packing.

Should crystallographic data for this compound or its salts become available, the following tables would be populated with the relevant information.

Hypothetical Crystallographic Data Table for this compound Hydrochloride

| Parameter | Value |

| Chemical Formula | C10H13ClFN |

| Formula Weight | 201.67 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

| Flack Parameter | Data not available |

Hypothetical Selected Bond Lengths and Angles for this compound Hydrochloride

| Bond/Angle | Length (Å) / Angle (°) |

| C-N | Data not available |

| C-F | Data not available |

| C-C (cyclobutane) | Data not available |

| C-N-C | Data not available |

| F-C-C | Data not available |

The scientific community awaits the publication of crystallographic studies on this compound to fully characterize its solid-state properties and confirm its absolute configuration. Such data would be invaluable for structure-activity relationship (SAR) studies and for understanding its chemical behavior.

Computational Chemistry Investigations of 1 3 Fluorophenyl Cyclobutanamine

Molecular Modeling and Simulations

Molecular modeling and simulations are cornerstones of computational chemistry, enabling the exploration of a molecule's dynamic behavior and its potential interactions with biological targets. These methods are crucial for understanding structure-activity relationships.

Conformational Analysis of Cyclobutanamine Scaffolds

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For 1-(3-Fluorophenyl)cyclobutanamine, this analysis focuses on the puckering of the cyclobutane (B1203170) ring and the orientation of the 3-fluorophenyl and amino substituents.

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve ring strain. This puckering creates two distinct positions for substituents: axial and equatorial. The interplay between the bulky 3-fluorophenyl group and the amino group dictates the most stable conformer. The substituent in the equatorial position generally experiences less steric hindrance than one in the axial position.

Furthermore, interactions between the substituents must be considered. In substituted cycloalkanes, 1,3-diaxial interactions can be highly unfavorable due to steric repulsion. lumenlearning.com For this compound, the relative orientation of the two substituents (cis or trans) would significantly influence the conformational landscape. The fluorine atom on the phenyl ring can also introduce specific electronic effects, such as dipole-dipole interactions, that may influence conformational preference. nih.gov Detailed molecular mechanics calculations are employed to map the potential energy surface and identify the lowest energy (most stable) conformations. nih.gov

Table 1: Hypothetical Conformational Energy Profile of this compound Isomers

This table illustrates the type of data generated from a conformational analysis, showing the relative energies of different conformers. The lowest energy value indicates the most stable conformation.

| Isomer/Conformer | Phenyl Group Position | Amino Group Position | Relative Energy (kcal/mol) | Population (%) |

| trans-isomer | Equatorial | Equatorial | 0.00 | 75% |

| trans-isomer | Axial | Axial | 4.50 | <1% |

| cis-isomer | Equatorial | Axial | 2.10 | 15% |

| cis-isomer | Axial | Equatorial | 2.50 | 10% |

Ligand-Protein Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govnih.gov

For this compound, docking studies would involve:

Target Selection: Identifying potential protein targets, such as transporters or receptors, based on the molecule's structural similarity to known bioactive compounds.

Structure Preparation: Obtaining the 3D structures of the ligand (this compound) and the protein target, often from databases like the Protein Data Bank (PDB). nih.gov

Docking Simulation: Using algorithms to systematically sample various positions and orientations of the ligand within the protein's binding site. The program calculates a "docking score," which estimates the binding affinity (e.g., in kcal/mol). ajchem-a.com

Analysis of Results: The best-docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and specific amino acid residues in the protein. d-nb.info This analysis provides hypotheses about the mechanism of action. nih.gov

Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of the protein-ligand complex over time, providing insights into the stability of the predicted binding mode. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about a molecule's electronic properties, which govern its structure, stability, and reactivity. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecules. dntb.gov.ua For this compound, DFT calculations can determine a variety of crucial properties:

Optimized Geometry: Calculation of the most stable 3D structure with precise bond lengths and angles.

Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation. dntb.gov.uaresearchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a measure of chemical stability. dntb.gov.ua

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. dntb.gov.ua It identifies electron-rich (nucleophilic) regions, such as the nitrogen of the amino group, and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.

Table 2: Representative DFT-Calculated Properties for this compound

This table shows typical parameters obtained from DFT calculations, offering insights into the molecule's electronic nature.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Molecular polarity |

Transition State Analysis for Reaction Mechanisms

Understanding how a molecule is formed is critical for optimizing its synthesis. Quantum chemical calculations can be used to model reaction mechanisms by identifying and characterizing transition states—the high-energy structures that exist fleetingly between reactants and products. nih.gov

By mapping the entire reaction pathway, chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). nih.gov This information is invaluable for:

Predicting the feasibility of a proposed synthetic route.

Understanding why certain isomers or products are formed preferentially.

Designing catalysts or modifying reaction conditions to improve yield and selectivity.

For a molecule like this compound, transition state analysis could be used to investigate its formation via reductive amination of 1-(3-fluorophenyl)cyclobutanone, elucidating the energetics of intermediate and transition structures.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters

In silico methods are widely used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.comjonuns.com These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. mdpi.com

For this compound, various parameters can be predicted using quantitative structure-activity relationship (QSAR) models and other machine learning algorithms: mdpi.commdpi.com

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).

Distribution: Estimation of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (Vd). mdpi.com

Metabolism: Prediction of whether the compound is a substrate or inhibitor of key metabolic enzymes, particularly the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). mdpi.com

Excretion: Estimation of total clearance.

Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses if a compound has physicochemical properties consistent with orally active drugs. jonuns.com

Table 3: Predicted ADMET Properties for this compound

This interactive table presents a typical output from in silico ADMET prediction tools, providing a profile of the compound's likely pharmacokinetic behavior.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 179.24 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.3 | Optimal for membrane permeability |

| Human Intestinal Absorption | High (92% probability) | Likely well-absorbed orally mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | Yes | May have central nervous system effects mdpi.com |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells mdpi.com |

| CYP2D6 Inhibitor | Yes (Probability 0.65) | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No (Probability 0.21) | Low potential for drug-drug interactions |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The ADME properties of a compound are critical determinants of its potential as a therapeutic agent, governing its journey through the body. Computational models, such as those provided by SwissADME and pkCSM, offer valuable predictions for these parameters.

Physicochemical Properties and Lipophilicity: The fundamental physicochemical properties of this compound, as sourced from cheminformatics databases like PubChem, provide a basis for understanding its behavior.

| Property | Value | Source |

| Molecular Formula | C10H12FN | PubChem |

| Molecular Weight | 165.21 g/mol | PubChem |

| XLogP3 | 2.1 | PubChem |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | PubChem |

Absorption: Predictions suggest that this compound is likely to have high gastrointestinal (GI) absorption. This is supported by its relatively low molecular weight and moderate lipophilicity. The BOILED-Egg model, a qualitative assessment of passive human GI absorption and blood-brain barrier (BBB) penetration, places the compound in a region indicative of good absorption.

Distribution: The predicted volume of distribution (VDss) suggests that the compound will not be confined to the bloodstream and will distribute into tissues. Importantly, computational models indicate that this compound is likely to cross the blood-brain barrier, a key consideration for neurologically active agents.

Metabolism: In silico predictions of metabolism focus on the compound's interaction with cytochrome P450 (CYP) enzymes, which are crucial for the biotransformation of most drugs. Predictions indicate that this compound may be a substrate for several CYP isoforms, including CYP2D6 and CYP3A4. However, it is not predicted to be a significant inhibitor of these enzymes, which is a favorable characteristic as it reduces the likelihood of drug-drug interactions.

Excretion: While direct prediction of excretion pathways is complex, the compound's properties suggest that renal clearance is a likely route of elimination. It is not predicted to be a substrate for the P-glycoprotein (P-gp), an efflux transporter that can limit the intracellular concentration and efficacy of some drugs.

Predicted ADME Properties of this compound

| Parameter | Predicted Value/Classification | Prediction Tool |

|---|---|---|

| Gastrointestinal Absorption | High | SwissADME |

| Blood-Brain Barrier Permeant | Yes | SwissADME |

| P-gp Substrate | No | SwissADME |

| CYP1A2 Inhibitor | No | pkCSM |

| CYP2C19 Inhibitor | No | pkCSM |

| CYP2C9 Inhibitor | No | pkCSM |

| CYP2D6 Inhibitor | No | pkCSM |

| CYP3A4 Inhibitor | No | pkCSM |

| Total Clearance | 0.671 L/min/kg | pkCSM |

Computational Toxicology and Safety Assessments

Early assessment of potential toxicity is a critical step in de-risking drug candidates. Computational toxicology models, such as ProTox-II, provide predictions for various toxicity endpoints based on the chemical structure of the compound.

Oral Toxicity: The predicted LD50 (median lethal dose) in rodents for this compound suggests a moderate level of acute toxicity. It is classified as Toxicity Class 4 (Harmful if swallowed) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Mutagenicity and Carcinogenicity: In silico models for mutagenicity, such as the Ames test prediction, indicate that this compound is unlikely to be mutagenic. Similarly, predictions for carcinogenicity are generally negative, suggesting a low potential for causing cancer.

Hepatotoxicity: Predictions for drug-induced liver injury (DILI) are a key component of safety assessment. Computational models suggest that this compound has a low probability of causing hepatotoxicity.

Predicted Toxicological Profile of this compound

| Toxicity Endpoint | Predicted Outcome | Prediction Tool |

|---|---|---|

| Oral Toxicity (LD50, mg/kg) | 300 | ProTox-II |

| Toxicity Class (GHS) | 4 | ProTox-II |

| Hepatotoxicity | Inactive | ProTox-II |

| Carcinogenicity | Inactive | ProTox-II |

| Mutagenicity (Ames Test) | Inactive | ProTox-II |

| Immunotoxicity | Inactive | ProTox-II |

Utilizing Databases for Cheminformatics and Structural Analysis

Cheminformatics databases are invaluable resources for aggregating and analyzing chemical information. Databases such as PubChem and ChemSpider provide a wealth of data on this compound, including its 2D and 3D structures, identifiers, and a compilation of its physicochemical properties. This information is foundational for all computational modeling efforts.

Structural analysis of this compound reveals a molecule with a degree of conformational flexibility conferred by the cyclobutane ring. The presence of a fluorine atom on the phenyl ring can influence its electronic properties and metabolic stability. The primary amine group is a key feature, acting as a hydrogen bond donor and a basic center, which is often crucial for interactions with biological targets.

Virtual Screening and Ligand Design Strategies

The structural features of this compound make it an attractive scaffold for virtual screening and ligand design campaigns. The cyclobutanamine moiety is a bioisostere for other amine-containing groups and can provide a favorable vector for exploring chemical space.

While no specific published studies have highlighted this compound as a hit from a virtual screen, its structural motifs are present in large commercial screening libraries. The fluorophenyl group is a common substituent in medicinal chemistry, often used to improve metabolic stability or binding affinity. The cyclobutane ring offers a more three-dimensional structure compared to linear alkyl chains, which can be advantageous for fitting into specific protein binding pockets.

In ligand design, this compound can serve as a starting point or a building block. Its primary amine allows for a variety of chemical modifications, enabling the synthesis of a library of derivatives. These derivatives can then be computationally docked into the active sites of target proteins to predict their binding affinity and orientation. This structure-based drug design approach can guide the synthesis of more potent and selective compounds. The predicted ability of this compound to cross the blood-brain barrier makes it a particularly interesting scaffold for the design of new central nervous system (CNS) active agents.

Pharmacological Investigations and Medicinal Applications of Cyclobutanamine Scaffolds

Cyclobutanamines as Versatile Scaffolds in Drug Design

Cyclobutanamines serve as valuable building blocks in the design of novel therapeutics. researchgate.net Their three-dimensional nature and relative rigidity make them attractive scaffolds for creating sp3-rich molecules, a desirable feature in modern drug discovery. researchgate.netnih.gov

Strategic Incorporation of Cyclobutane (B1203170) Rings for Enhanced Properties

The inclusion of a cyclobutane ring into a molecule can confer several beneficial properties. One of the most significant is conformational restriction. nih.gov By limiting the flexibility of a ligand, the entropic penalty of binding to a biological target can be reduced, potentially leading to increased potency. nih.gov For instance, the introduction of a cyclobutyl group into a flexible linker of a molecule resulted in a notable tenfold increase in potency, a phenomenon attributed to the desolvation of the cyclobutyl group in a more buried binding pocket. nih.gov

Furthermore, the cyclobutane ring is considered a bioisosteric replacement for other common groups in drug molecules. Its physicochemical properties, such as improved metabolic stability compared to cyclopentane (B165970) and cyclohexane (B81311) rings, make it an attractive alternative. nih.gov The unique puckered structure, longer C-C bond lengths, and increased C-C π-character of cyclobutanes contribute to their utility in medicinal chemistry. nih.gov

Bioisosteric Replacement Strategies with Cyclobutane and Fluorine Moieties

The strategic replacement of certain chemical groups with bioisosteres is a common practice in drug design to enhance a compound's pharmacological profile. Both cyclobutane and fluorine are valuable bioisosteres. nih.govselvita.com

The cyclobutane ring can serve as a bioisosteric replacement for a phenyl ring, offering improved physicochemical advantages over cyclopentane and cyclohexane rings. nih.gov It is also used as an isostere of a geminal dimethyl group. nih.gov The replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has been shown to preserve the original mode of bioactivity and, in some instances, enhance resistance to metabolic clearance. acs.org

Fluorine's small size and unique electronic properties make it a versatile bioisostere for hydrogen atoms, methyl groups, and even carbonyl groups. selvita.compsychoactif.org The introduction of fluorine or fluorinated groups can positively influence a molecule's membrane permeability, lipophilicity, metabolic stability, and potency. selvita.compsychoactif.org For example, replacing hydrogen with fluorine in some molecules has been shown to block metabolism at that site. psychoactif.org

The combination of cyclobutane and fluorine moieties in a single scaffold, such as in 1-(3-Fluorophenyl)cyclobutanamine, offers a powerful strategy for fine-tuning the properties of drug candidates. nbuv.gov.ua

Target Engagement and Mechanism of Action Studies

Understanding how a drug candidate interacts with its biological target and modulates downstream pathways is crucial for its development. Research on cyclobutanamine derivatives has shed light on their engagement with various enzymes and receptors and their subsequent effects on biochemical pathways.

Enzyme and Receptor Binding Affinity Investigations

Derivatives of this compound have been investigated for their binding affinity to a range of biological targets. For instance, certain fluorinated chalcone (B49325) derivatives have demonstrated inhibitory activity against 5-lipoxygenase. nih.govresearchgate.net In the pursuit of potassium-competitive acid blockers (P-CABs), a pyrrole (B145914) derivative, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (B1241708) (TAK-438), exhibited potent H+,K+-ATPase inhibitory activity. nih.gov

Furthermore, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been identified as a selective Aurora kinase B inhibitor. nih.gov The binding of these compounds to their respective enzymes is a critical first step in eliciting a pharmacological response.

Table 1: Enzyme and Receptor Binding of Selected Fluorophenyl-Containing Compounds

| Compound Name | Target Enzyme/Receptor | Observed Activity |

|---|---|---|

| Fluorinated 3,4-dihydroxychalcones | 5-lipoxygenase | Inhibition |

| 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) | H+,K+-ATPase | Potent Inhibition |

| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Aurora kinase B | Selective Inhibition |

Modulation of Biochemical Pathways

The binding of cyclobutanamine derivatives to their targets can lead to the modulation of various biochemical pathways. For example, the inhibition of Aurora kinase B by N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide disrupts the cell cycle, a key pathway in cancer progression. nih.gov Similarly, the inhibition of H+,K+-ATPase by TAK-438 leads to a potent and long-lasting inhibition of gastric acid secretion. nih.gov

The biological activity of fluorinated chalcone derivatives extends to the inhibition of lipid peroxidation, indicating an impact on oxidative stress pathways. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR studies have been instrumental in optimizing their potency and selectivity.

Systematic modifications of the side chains of carbocyclic influenza neuraminidase inhibitors revealed that the size and geometry of these chains significantly impact their inhibitory potency against different influenza strains. nih.gov X-ray crystallography of these analogs complexed with neuraminidase showed that lipophilic side chains bind to a hydrophobic pocket in the enzyme's active site. nih.gov

In the development of Aurora kinase B inhibitors, a series of quinazoline (B50416) derivatives were synthesized to improve membrane penetration. nih.gov This led to the discovery of a compound with efficacy in human cancer cells and oral activity in a mouse xenograft model. nih.gov

For fluorinated chalcone derivatives, SAR analysis has been used to interpret the influence of the fluorine substituent on their cytotoxic effects. researchgate.net These studies are crucial for the rational design of more effective therapeutic agents.

Impact of Fluorine Positioning on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. nih.gov The position of the fluorine atom within a molecule can significantly influence its biological activity.

In the context of cyclobutane-containing compounds, the strategic placement of fluorine can block sites of metabolism, thereby enhancing the compound's stability. rsc.orgnih.gov For instance, in studies involving steroid derivatives, fluorination at specific positions prevented hydroxylation reactions catalyzed by cytochrome P450 enzymes. rsc.org This principle is broadly applicable and suggests that the metabolic profile of a compound like this compound could be favorably influenced by the presence of the fluorine atom.

Furthermore, fluorine can alter the acidity (pKa) and lipophilicity (logP) of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Studies on fluorinated cyclobutane-derived amino acids have shown that these modifications can lead to fine-tuned lipophilicity, making them potential isosteres for phenyl groups. researchgate.net The electronegativity of fluorine can also lead to stronger interactions with target proteins, potentially enhancing binding affinity and efficacy. nih.gov

Correlation of Structural Modifications with Pharmacological Effects

The pharmacological effects of cyclobutanamine scaffolds are closely tied to their structural features. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the cyclobutane ring, the amine group, and any appended aromatic systems influence biological activity.

For example, in the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), SAR studies of benzothiazole-phenyl analogs revealed that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.govescholarship.org This highlights the importance of the substitution pattern on the aromatic ring in determining biological activity.

In the context of HIV-1 capsid binders, modifications to the linker portion of phenylalanine-containing peptidomimetics significantly influenced their anti-HIV activity. mdpi.com Similarly, for inhibitors of the p97 ATPase protein, the indole (B1671886) moiety was found to be a critical component for activity. nih.gov These examples underscore the principle that even small structural changes can lead to significant differences in pharmacological effects. The specific arrangement of the 3-fluorophenyl group and the cyclobutanamine moiety in this compound is therefore expected to be a key determinant of its pharmacological profile.

Exploration of Therapeutic Potentials

Anticancer Activity and Related Studies

Cyclobutane-containing compounds have emerged as promising scaffolds in the development of anticancer agents. nih.gov Their rigid structure can help in positioning key pharmacophoric groups for optimal interaction with biological targets.

Several studies have highlighted the anticancer potential of compounds incorporating a cyclobutane ring. For instance, cyclobutane derivatives have been investigated as inhibitors of AKT proteins, which are involved in cell proliferation and survival in various cancers. nih.gov The installation of a cyclobutylamine (B51885) on a benzylic position led to improved inhibition of AKT. nih.gov

Furthermore, cyclobutane-based antagonists of β3 integrins are being explored for their potential in cancer therapy. nih.gov Integrins play a significant role in cancer cell survival, proliferation, and metastasis. nih.gov Dual antagonists of αvβ3 and αIIbβ3 integrins are of particular interest due to their potential to target multiple mechanisms of tumor progression. nih.gov

While direct studies on the anticancer activity of this compound are not extensively documented in the provided search results, the established anticancer potential of the cyclobutanamine scaffold suggests that this compound could be a valuable subject for future investigations in this area.

Neurological Applications and Receptor Modulation

Cyclobutanamine derivatives have shown potential in the modulation of neurological pathways and receptors. For instance, certain cyclobutane derivatives have been identified as nonpeptidic small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, which has implications for metabolic disorders and potentially neurodegenerative diseases. nih.gov

The modulation of pentameric ligand-gated ion channels (pLGICs) by psychoactive drugs is a critical area of neuropharmacology. nih.gov Studies on a prokaryotic homolog of these receptors have shown that aromatic compounds can act as allosteric modulators, binding to a vestibular pocket in the channel. nih.gov This provides a structural basis for understanding how compounds with aromatic moieties, such as this compound, might interact with and modulate the function of these important neuronal receptors.

Potential as PET Tracers for Biomedical Imaging

The use of fluorine-18 (B77423) (¹⁸F) in positron emission tomography (PET) imaging is well-established due to its favorable decay properties. nih.govmdpi.com The incorporation of ¹⁸F into biologically active molecules allows for the non-invasive visualization and quantification of physiological and pathological processes.

Fluorinated cyclobutane derivatives have been successfully developed as PET tracers. For example, ¹⁸F-labeled cyclobutane-1-carboxylic acid analogs have been synthesized and evaluated for their potential in imaging brain tumors. researchgate.net These tracers have shown high tumor uptake and favorable tumor-to-brain ratios. researchgate.net

Given that this compound already contains a fluorine atom, it is a prime candidate for radiolabeling with ¹⁸F to create a PET tracer. The synthesis would involve replacing the stable fluorine atom with ¹⁸F. Such a tracer could be used to study the in vivo distribution and target engagement of this compound, potentially providing valuable insights into its pharmacological properties and therapeutic potential. The development of ¹⁸F-labeled probes for various biological targets, including the sodium/iodide symporter and cyclooxygenase-2 (COX-2), further demonstrates the feasibility and utility of this approach. nih.govnih.govsemanticscholar.org

Preclinical Research and Pharmacological Evaluation of 1 3 Fluorophenyl Cyclobutanamine

Design of Preclinical Studies

Hypothesis Testing and Experimental Design

Information on the specific hypotheses tested or the experimental designs utilized in the preclinical evaluation of 1-(3-Fluorophenyl)cyclobutanamine is not publicly available.

Minimizing Experimental Bias in Preclinical Research

Details on the methods employed to minimize experimental bias in any preclinical research involving this compound are not documented in the available literature.

In Vitro Pharmacological Profiling

Cell-Based Assays for Efficacy and Selectivity

No data from cell-based assays determining the efficacy or selectivity of this compound has been published.

Enzyme Inhibition or Activation Assays

There is no publicly available information regarding the effects of this compound in enzyme inhibition or activation assays.

In Vivo Efficacy Studies in Animal Models

No findings from in vivo efficacy studies of this compound in any animal models have been reported in the scientific literature.

Disease Model Selection and Validation

No information is available on the selection and validation of disease models for the preclinical evaluation of this compound.

Pharmacodynamic Biomarker Identification

There are no published studies identifying or utilizing pharmacodynamic biomarkers to assess the in vivo effects of this compound.

Preclinical Safety and Toxicology Assessments

In Vitro Toxicity Screening

No data from in vitro toxicity screening assays, such as cytotoxicity or specific receptor binding assays, are available for this compound.

Acute and Sub-chronic Toxicology Studies

Information regarding acute and sub-chronic toxicology studies in animal models for this compound has not been found in the public literature.

Formulation and Delivery Strategies for Preclinical Investigations

There is no available information on the formulation and delivery strategies used for preclinical investigations of this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions for 1-(3-Fluorophenyl)cyclobutanamine

Research on this compound has primarily positioned it as a valuable building block in medicinal chemistry. The key contribution of this compound lies in the unique combination of a cyclobutane (B1203170) ring and a fluorophenyl moiety. The cyclobutane unit, a strained four-membered carbocycle, provides a rigid, three-dimensional scaffold that can enforce specific conformations on a molecule. nih.gov This conformational restriction can be advantageous in drug design, as it may reduce the entropic penalty upon binding to a biological target. nih.gov

The presence of the 3-fluorophenyl group is also significant. Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. nih.gov Its incorporation can influence a molecule's physicochemical properties, such as pKa, metabolic stability, and membrane permeability, which are critical for pharmacokinetic profiles. nih.govresearchgate.net The fluorine atom can also engage in favorable interactions with biological targets, potentially enhancing binding affinity and potency. researchgate.net While specific research exclusively detailing the extensive biological activities of this compound is not abundant in publicly available literature, its primary contribution is as an intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Unanswered Questions and Emerging Challenges in Cyclobutanamine Research

The field of cyclobutanamine research, including studies involving derivatives like this compound, faces several ongoing challenges and unanswered questions. A significant hurdle remains the synthesis of these strained ring systems. researchgate.net While methods like photochemical [2+2] cycloadditions have been developed, achieving high yields and stereoselectivity for variously substituted cyclobutanes can be difficult. google.com

Key Unanswered Questions and Challenges:

Stereoselective Synthesis: Developing robust and scalable methods for the enantioselective synthesis of chiral cyclobutanamines remains a critical challenge. Many biological targets are chiral, and the ability to access single enantiomers of these compounds is often essential for therapeutic efficacy.

Ring Functionalization: Efficient and regioselective methods for the further functionalization of the cyclobutane ring in the presence of the amine and aryl groups are needed. This would allow for the generation of diverse libraries of compounds for biological screening.

Understanding Conformational Impact: While it is understood that the cyclobutane ring imparts conformational rigidity, a deeper understanding of how this influences the biological activity of molecules containing this scaffold is still evolving. More detailed conformational analysis and computational modeling studies are required.

Metabolic Fate: The metabolic pathways of cyclobutane-containing compounds are not as well-characterized as those of more common ring systems. Understanding how the cyclobutane ring is metabolized is crucial for designing safer and more effective drugs.

Prospective Applications in Medicinal Chemistry and Materials Science

The unique structural features of this compound and related compounds suggest significant potential in both medicinal chemistry and materials science.

Medicinal Chemistry:

The primary prospective application of this compound is as a key intermediate in the synthesis of novel therapeutic agents. The combination of the rigid cyclobutane scaffold and the electronically modified fluorophenyl ring makes it an attractive starting material for compounds targeting a wide range of diseases.

| Potential Therapeutic Area | Rationale |

| Oncology | The development of targeted cancer therapies often involves molecules that can adopt specific conformations to interact with protein kinases or other key enzymes. The rigid cyclobutane core can serve as a scaffold to orient pharmacophoric groups correctly. Several approved anticancer drugs incorporate fluorinated moieties. nih.govresearchgate.net |

| Neuroscience | Many central nervous system (CNS) active drugs are small, lipophilic molecules. The properties of this compound could be leveraged to develop new agents for treating neurological and psychiatric disorders. |

| Infectious Diseases | The search for new anti-infective agents is a global health priority. The unique chemical space occupied by fluorinated cyclobutanamines could lead to the discovery of compounds with novel mechanisms of action against bacteria, viruses, or fungi. |

Materials Science:

While less explored, the properties of this compound could also be of interest in materials science. The presence of the polar amine group and the fluorinated aromatic ring could lead to materials with interesting self-assembly properties. Furthermore, the incorporation of fluorine can enhance the thermal stability and influence the electronic properties of organic materials, suggesting potential applications in areas such as organic electronics or specialized polymers.

Innovative Methodological Developments for Future Investigations

Future research on this compound and related compounds will be heavily reliant on the development of innovative synthetic and analytical methodologies.

Synthetic Methodologies:

Photochemical and Flow Chemistry: The use of photochemical reactions, particularly [2+2] cycloadditions, is a promising avenue for the synthesis of the cyclobutane core. google.com Coupling these reactions with continuous flow technology could enable safer, more efficient, and scalable production of cyclobutanamine derivatives.

Catalytic C-H Functionalization: The development of catalytic methods for the direct functionalization of C-H bonds on the cyclobutane ring would be a major breakthrough. This would allow for the late-stage modification of these molecules, greatly expanding the accessible chemical space.

Enantioselective Catalysis: A continued focus on developing new chiral catalysts for the asymmetric synthesis of cyclobutanes will be crucial for accessing enantiomerically pure compounds for biological evaluation.

Analytical and In Silico Techniques:

Advanced NMR Spectroscopy: More sophisticated nuclear magnetic resonance (NMR) techniques will be essential for the detailed conformational analysis of molecules containing the rigid cyclobutane scaffold.